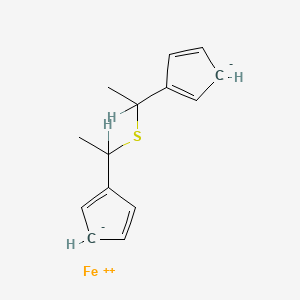
1,1'-(Thiodiethylidene)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-(Thiodiethylidene)ferrocene is a disubstituted ferrocene derivative featuring a thioether (-S-) bridge connecting ethylidene groups at the 1,1' positions of the ferrocene core.
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1,1'-(Thiodiethylidene)ferrocene and related disubstituted ferrocene derivatives:
Structural and Electronic Comparisons
- Electron-Donating Effects: Thioether substituents in this compound are weaker electron donors compared to phosphine groups (e.g., in dppf).
- Steric Considerations : The ethylidene-thioether bridge introduces moderate steric bulk, contrasting with the high steric demand of diphenylphosphine groups in dppf, which enhance selectivity in metal-catalyzed reactions .
- Redox Behavior: All disubstituted ferrocenes exhibit reversible ferrocene/ferrocenium redox couples. However, electron-withdrawing substituents (e.g., ester groups in poly(ferrocenylsilane)s) shift redox potentials to higher values compared to electron-donating thioether or phosphine groups .
Properties
CAS No. |
33269-57-7 |
|---|---|
Molecular Formula |
C14H16FeS |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
2-[1-(1-cyclopenta-1,4-dien-1-ylethylsulfanyl)ethyl]cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C14H16S.Fe/c1-11(13-7-3-4-8-13)15-12(2)14-9-5-6-10-14;/h3-12H,1-2H3;/q-2;+2 |
InChI Key |
BAWCBYSSERFTKX-UHFFFAOYSA-N |
SMILES |
CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2] |
Canonical SMILES |
CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2] |
Synonyms |
1,1-diethyl-alpha,alpha'-thiobiscyclopentadienyliron EX 10-478 EX-10-478 MDL 80,478 MDL-80478 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















